メントール

概要

説明

2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. It is a metabolic product of biphenyl, typically derived from the bacterium Pseudomonas putida . This compound is characterized by its unique structure, which includes a phenyl group attached to a hexadienoic acid backbone.

作用機序

2-ヒドロキシ-6-オキソ-6-フェニル-2,4-ヘキサジエン酸の作用機序は、特定の酵素との相互作用を含みます。 たとえば、これは、安息香酸と2-ヒドロキシ-2,4-ペンタジエン酸を生成するためにその切断を触媒するカテコール2,3-ジオキシゲナーゼの基質です 。 この反応は、ビフェニル化合物の微生物分解において重要であり、環境生物修復における化合物の役割を強調しています .

類似化合物:

2-ヒドロキシ-6-オキソ-6-フェニルヘキサ-2,4-ジエン酸: 類似の構造的特徴と反応性を備えた密接に関連する化合物.

安息香酸: ヘキサジエン酸骨格を持たずにフェニル基を共有するより単純な芳香族カルボン酸.

2-ヒドロキシ-2,4-ペンタジエン酸: 2-ヒドロキシ-6-オキソ-6-フェニル-2,4-ヘキサジエン酸の酸化生成物であり、炭素鎖が短い.

独自性: 2-ヒドロキシ-6-オキソ-6-フェニル-2,4-ヘキサジエン酸は、その二重官能基(ヒドロキシ基とケト基)とビフェニルの微生物分解における中間体としての役割により、ユニークです。 これは、化学反応性と環境プロセスの両方を研究するための貴重な化合物です .

科学的研究の応用

Pharmaceutical Applications

Menthol is primarily utilized in topical analgesics due to its ability to activate TRPM8 (Transient Receptor Potential Melastatin 8) channels, which mediate the sensation of cold and contribute to pain relief.

Clinical Studies

Recent studies have demonstrated the efficacy of menthol in treating various painful conditions:

- A study showed that a 10% menthol solution significantly reduced pain-related somatosensory-evoked potentials (pSEPs), indicating its potential in pain management .

- Another clinical review highlighted menthol's safety and effectiveness in treating conditions such as muscle soreness and arthritis .

Cosmetic Applications

Menthol is frequently incorporated into cosmetic products for its refreshing scent and cooling effect.

Uses in Skincare

- Cooling Agent : Used in creams and lotions to provide a soothing sensation upon application.

- Fragrance : Its minty aroma enhances the sensory experience of personal care products.

Food Industry Applications

In the food sector, menthol is employed as a flavoring agent.

Flavoring Properties

- Commonly used in candies, chewing gums, and beverages, menthol adds a minty flavor that enhances palatability.

- It is also utilized in some medicinal syrups for its pleasant taste.

Tobacco Industry Applications

Menthol is an essential component in mentholated tobacco products.

Impact on Smoking Experience

- Menthol cigarettes are marketed for their smoother taste, which may mask the harshness of tobacco smoke .

- Research indicates that menthol can influence smoking behavior and addiction patterns due to its cooling effects on the throat during inhalation .

Case Study 1: Topical Analgesics

A double-blind study assessed the effectiveness of menthol-based topical formulations in patients with osteoarthritis. Results indicated significant pain reduction compared to placebo treatments, supporting menthol's role as a viable alternative to traditional analgesics .

Case Study 2: Cosmetic Formulations

In a comparative study of skincare products containing menthol versus those without, participants reported higher satisfaction levels regarding cooling sensations and overall effectiveness in soothing skin irritations when using menthol-infused products .

Data Table: Summary of Menthol Applications

生化学分析

Biochemical Properties

Menthol interacts with various proteins and enzymes, notably the transient receptor potential cation channel subfamily M member 8 (TRPM8), a cold-sensitive ion channel . The interaction of menthol with TRPM8 leads to the opening of the ion channel, resulting in a cooling sensation .

Cellular Effects

Menthol influences various cellular processes. For instance, it has been shown to induce bleaching in corals by depleting more than 99% of Symbiodinium, a type of algae that lives in symbiosis with corals . This suggests that menthol can influence cell function and cellular metabolism in significant ways .

Molecular Mechanism

At the molecular level, menthol exerts its effects primarily through its interaction with TRPM8 . By binding to this ion channel, menthol alters its conformation, leading to the opening of the channel and the subsequent influx of cations into the cell . This influx of ions is what ultimately leads to the cooling sensation associated with menthol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of menthol can change over time. For instance, repeated incubation of corals with menthol led to a significant depletion of Symbiodinium over a period of 4-8 days . This suggests that menthol has long-term effects on cellular function, at least in certain organisms .

Metabolic Pathways

Menthol is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can then be further metabolized or excreted from the body .

Transport and Distribution

Menthol is lipophilic, meaning it can easily cross cell membranes and distribute throughout the body . Once inside cells, it can interact with various biomolecules, influencing cellular processes .

Subcellular Localization

Due to its lipophilic nature, menthol can localize to various subcellular compartments, including the plasma membrane . Here, it can interact with membrane proteins such as TRPM8, influencing their activity .

準備方法

合成経路と反応条件: 2-ヒドロキシ-6-オキソ-6-フェニル-2,4-ヘキサジエン酸の合成は、さまざまな有機合成方法によって達成できます。 一般的なアプローチの1つは、カテコール2,3-ジオキシゲナーゼなどの特定の細菌酵素を使用して、ビフェニル化合物を酸化することです 。反応条件は通常、酵素活性を促進するために、制御されたpHと温度の水性媒体を含みます。

工業生産方法: この化合物の工業生産は、しばしば、遺伝子操作されたシュードモナス・プチダ株を利用したバイオテクノロジープロセスを含みます。これらの株は、発酵プロセスを通じて化合物を高収率で生産するように最適化されています。 発酵ブロスはその後、抽出および精製工程にかけられ、目的の生成物を単離します .

化学反応の分析

反応の種類: 2-ヒドロキシ-6-オキソ-6-フェニル-2,4-ヘキサジエン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、安息香酸と2-ヒドロキシ-2,4-ペンタジエン酸を生成するために、さらに酸化される可能性があります.

還元: 還元反応は、ケト基をヒドロキシル基に変換し、化合物の特性を変更できます。

置換: フェニル基は、求電子性芳香族置換反応に関与し、さまざまな誘導体につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、酸性または塩基性条件下での過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤は、制御された条件下で使用されます。

置換: 求電子性芳香族置換反応は、通常、触媒の存在下で、ハロゲン(Cl₂、Br₂)やニトロ化剤(HNO₃)などの試薬を使用します。

主要な生成物:

還元: 2-ヒドロキシ-6-フェニル-2,4-ヘキサジエン酸。

置換: さまざまな置換されたフェニル誘導体。

類似化合物との比較

2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: A closely related compound with similar structural features and reactivity.

Benzoic acid: A simpler aromatic carboxylic acid that shares the phenyl group but lacks the hexadienoic acid backbone.

2-Hydroxy-2,4-pentadienoic acid: A product of the oxidation of 2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid, with a shorter carbon chain.

Uniqueness: 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid is unique due to its dual functional groups (hydroxy and keto) and its role as an intermediate in the microbial degradation of biphenyl. This makes it a valuable compound for studying both chemical reactivity and environmental processes .

生物活性

Menthol is a monoterpene alcohol derived from mint oils, primarily peppermint (Mentha piperita), and is widely recognized for its distinct cooling sensation and various biological activities. This article explores the biological properties of menthol, including its mechanisms of action, therapeutic applications, and relevant research findings.

Menthol exerts its biological effects primarily through interaction with specific receptors and ion channels:

- TRPM8 Receptor Activation : Menthol is a potent agonist of the transient receptor potential melastatin-8 (TRPM8) channel, which is responsible for mediating the sensation of cold. Activation of TRPM8 leads to an influx of calcium ions (), resulting in a cooling effect and analgesia by disrupting nociceptive signaling pathways .

- Voltage-Gated Sodium Channels : Menthol can inhibit voltage-gated sodium channels, affecting action potential propagation in excitable cells. This action contributes to its analgesic effects .

- Calcium Channel Modulation : Studies indicate that menthol reduces calcium influx through low voltage-activated calcium channels while enhancing the inactivation of high voltage-activated channels. This modulation may play a role in its anti-inflammatory and analgesic properties .

2. Biological Activities

Menthol exhibits a range of biological activities, which are summarized below:

- Anti-inflammatory Effects : Research shows that menthol can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β in various cell models, indicating its potential as an anti-inflammatory agent .

- Antibacterial and Antifungal Properties : Menthol has demonstrated efficacy against a variety of bacterial and fungal strains, making it valuable in treating infections .

- Analgesic Effects : The cooling sensation induced by menthol provides relief from pain, particularly in conditions involving inflammation or nerve injury. It is often used topically for pain management .

- Anticancer Activity : Recent studies have highlighted menthol's potential as an anticancer agent. It induces apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For instance, menthol has been shown to induce G0/G1 phase arrest in prostate cancer cells and increase intracellular calcium concentration, leading to cell death .

3. Case Studies

Several studies have explored the biological activity of menthol:

| Study | Findings | Species/Model | Dosage |

|---|---|---|---|

| Fatima et al. (2021) | Induced apoptosis in skin cancer cells (A431) via hyaluronidase inhibition | A431 skin cancer cell line | Not specified |

| Kim et al. (2012) | Induced G0/G1 phase arrest in DU145 prostate cancer cells | DU145 prostate cancer cell line | Not specified |

| Liu et al. (2022) | Reduced levels of pro-inflammatory cytokines in bronchial epithelial cells | BEAS-2B human bronchial epithelial cells | 1 mmol/L |

4. Safety and Toxicology

Menthol is generally recognized as safe when used appropriately; however, high doses can lead to irritative effects on the skin and mucous membranes. The European Chemicals Agency has outlined some health risks associated with menthol, particularly concerning its use in tobacco products . Long-term studies indicate that the no-observed-adverse-effect levels (NOAELs) for menthol are relatively high, suggesting a favorable safety profile at typical exposure levels .

特性

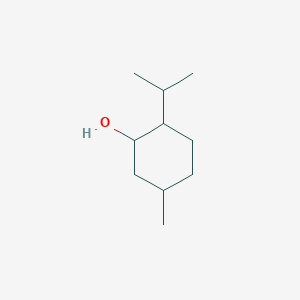

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029650 | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°) | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/ | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/, Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/, In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/ | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /89-78-1/, Crystals or granules /dl-Menthol/ | |

CAS No. |

1490-04-6, 89-78-1 | |

| Record name | Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/ | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。